N-Boc-1-bromo-2-naphthalenamine

Overview

Description

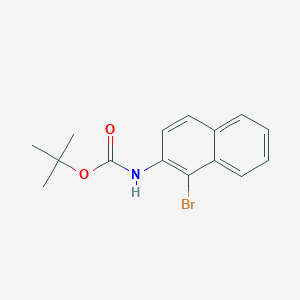

N-Boc-1-bromo-2-naphthalenamine, also known as tert-butyl (1-bromonaphthalen-2-yl)carbamate, is a chemical compound with the molecular formula C15H16BrNO2 and a molecular weight of 322.2 g/mol . This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activity.

Mechanism of Action

Mode of Action

The mode of action of N-Boc-1-bromo-2-naphthalenamine is primarily through its participation in chemical reactions as a reagent. It is known to be used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through bond formation and breaking processes.

Biochemical Pathways

Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 3222 , it can be inferred that it has the potential to be absorbed and distributed in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-bromo-2-naphthalenamine can be synthesized from N-Boc-2-naphthylamine. One common method involves the use of N-bromosuccinimide in acetonitrile at 0°C . The reaction typically proceeds as follows:

- Dissolve N-Boc-2-naphthylamine in acetonitrile.

- Add N-bromosuccinimide portionwise to the solution while maintaining the temperature at 0°C.

- Stir the reaction mixture for 2.75 hours.

- Isolate the product by filtration and purify it using standard techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-bromo-2-naphthalenamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.

Deprotection Reactions: Common reagents include acids such as hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid.

Major Products Formed

Substitution Reactions: The major products are the substituted naphthalenamines, depending on the nucleophile used.

Deprotection Reactions: The major product is 1-bromo-2-naphthalenamine, obtained after removal of the Boc group.

Scientific Research Applications

N-Boc-1-bromo-2-naphthalenamine is a valuable research chemical with applications in various scientific fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

N-Boc-2-naphthylamine: The precursor to N-Boc-1-bromo-2-naphthalenamine.

1-bromo-2-naphthalenamine: The deprotected form of this compound.

tert-Butyl (1-bromonaphthalen-2-yl)carbamate: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the bromine atom on the naphthalene ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

N-Boc-1-bromo-2-naphthalenamine, also known as tert-butyl (1-bromonaphthalen-2-yl)carbamate, is a compound with significant applications in medicinal chemistry due to its role as an intermediate in the synthesis of various biologically active compounds. This article explores the biological activity of this compound, focusing on its biochemical interactions, synthesis pathways, and potential therapeutic applications.

- Molecular Formula : C15H16BrNO2

- Molecular Weight : 322.2 g/mol

- CAS Number : 454713-47-4

This compound primarily functions through its participation in chemical reactions as a reagent. It is particularly notable for its use in Suzuki–Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds, essential in synthesizing complex organic molecules. The bromine atom in the structure serves as a leaving group, allowing for nucleophilic substitution reactions that can yield diverse derivatives with potential biological activity.

Synthesis of Biologically Active Compounds

This compound is utilized as a building block for synthesizing various pharmacologically relevant compounds. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Compounds derived from naphthalenamines have shown promising activity against different cancer cell lines .

- Enzyme Inhibitors : Studies indicate that certain derivatives may inhibit enzymes such as IDO1 and DNA polymerase gamma, which are implicated in cancer progression and immune response modulation .

Case Studies and Research Findings

- Deprotection Strategies : A study highlighted a mild method for deprotecting the N-Boc group using oxalyl chloride in methanol, achieving yields up to 90% for various substrates including this compound. This method enhances the accessibility of the free amine for further functionalization .

- Synthesis of Lactams : Research demonstrated the transformation of N-Boc derivatives into lactams through cyclization reactions. For instance, N-Boc 1-naphthylamine derivatives were converted into benzoquinazolinones with satisfactory yields, showcasing their utility in synthesizing complex heterocycles .

- Biological Activity Assessment : Molecular docking studies have been conducted to evaluate the binding affinities of naphthalenamine derivatives to various biological targets. These studies suggest that modifications to the naphthalene core can significantly enhance biological activity against specific cancer cell lines .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Intermediate for enzyme inhibitors and anticancer agents | Effective deprotection methods yield high purity products |

| 1-bromo-2-naphthalenamine | Directly exhibits anticancer properties | Demonstrated selective inhibition against cancer cells |

| N-Boc-2-naphthylamine | Precursor for similar synthetic pathways | Utilized in synthesizing complex organic molecules |

Future Directions

The ongoing research into this compound emphasizes its versatility in organic synthesis and its potential therapeutic applications. Future studies may focus on:

- Optimization of Synthesis Routes : Improving yields and selectivity in producing biologically active derivatives.

- Expanded Biological Testing : Investigating a broader range of biological activities and mechanisms of action.

- Drug Development : Exploring the pharmacokinetics and toxicity profiles of synthesized compounds to assess their viability as drug candidates.

Properties

IUPAC Name |

tert-butyl N-(1-bromonaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUGHMRVYRVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401215060 | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-47-4 | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454713-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-bromo-2-naphthalenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401215060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.